molecular formula C13H10N2O4 B13804668 N-(4-Carboxyphenyl)nicotinamide 1-oxide CAS No. 62833-97-0

N-(4-Carboxyphenyl)nicotinamide 1-oxide

Cat. No.: B13804668
CAS No.: 62833-97-0
M. Wt: 258.23 g/mol
InChI Key: NOZXKPUFOWZECN-UHFFFAOYSA-N
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Description

3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a carboxyphenylcarbamoyl group and an N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carboxylic acid N-oxide under specific conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxyphenylcarbamoyl group can interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Carboxyphenyl)aminocarbonyl]pyridine: Lacks the N-oxide functional group.

    4-[(3-Pyridylcarbonyl)amino]benzoic acid: Similar structure but different substitution pattern.

    Pyridine-3-carboxylic acid N-oxide: Contains only the pyridine N-oxide moiety.

Uniqueness

3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is unique due to the presence of both the carboxyphenylcarbamoyl group and the N-oxide functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

62833-97-0

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18)

InChI Key

NOZXKPUFOWZECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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